REACTION_CXSMILES
|
[N+](C(C)C)([O-])=[O:2].[Na].[CH3:8][O:9][C:10]1[C:19]([O:20][CH3:21])=[N:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[CH2:22]Br)[N:11]=1>CO>[CH3:8][O:9][C:10]1[C:19]([O:20][CH3:21])=[N:18][C:17]2[C:16]([CH:22]=[O:2])=[CH:15][CH:14]=[CH:13][C:12]=2[N:11]=1 |^1:6|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solid
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC2=CC=CC(=C2N=C1OC)CBr
|
Type
|
CUSTOM
|
Details
|
After 5 minutes' stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a homogeneous solution being formed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
1 N HCl, the phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |